molecular formula C20H15ClN2O5S B12465941 Ethyl 5-chloro-2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 5-chloro-2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B12465941
M. Wt: 430.9 g/mol
InChI Key: HKRIBBNUDPHKFW-UHFFFAOYSA-N
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Description

ETHYL 5-CHLORO-2-(3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a nitrobenzamido group, a phenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CHLORO-2-(3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, benzoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: ETHYL 5-CHLORO-2-(3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted thiophenes.

Scientific Research Applications

ETHYL 5-CHLORO-2-(3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-CHLORO-2-(3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and thiophene groups contribute to the compound’s overall binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: This compound shares the thiophene core but differs in its functional groups.

    BENZOYL CHLORIDE DERIVATIVES: These compounds have similar benzoyl groups but lack the thiophene structure.

Uniqueness: ETHYL 5-CHLORO-2-(3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H15ClN2O5S

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 5-chloro-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)16-15(12-7-4-3-5-8-12)17(21)29-19(16)22-18(24)13-9-6-10-14(11-13)23(26)27/h3-11H,2H2,1H3,(H,22,24)

InChI Key

HKRIBBNUDPHKFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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